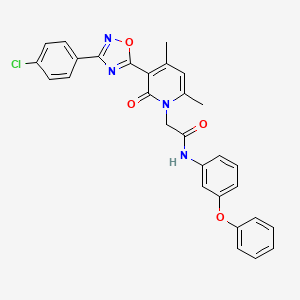

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, a method for synthesizing similar acetamide derivatives includes the reaction of chloroacetamide with potassium carbonate and an oxadiazole derivative in acetone, followed by recrystallization to purify the compound (Ding et al., 2006). Another approach involves the conversion of aromatic acids to corresponding esters, hydrazides, and then oxadiazole-thiols, finally reacting these with bromoacetamide derivatives to yield the target compounds (Rehman et al., 2013).

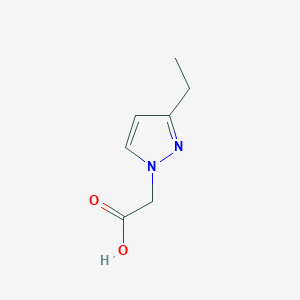

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques. X-ray crystallography provides detailed insights into the crystalline structure, revealing information about molecular conformations and intermolecular interactions (Narayana et al., 2016).

Chemical Reactions and Properties

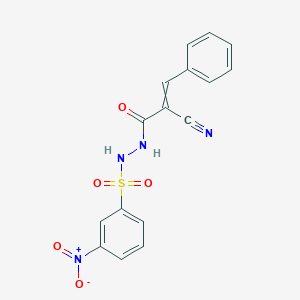

Acetamide derivatives participate in various chemical reactions, reflecting their reactive functional groups. For instance, the reaction with hydrazine hydrate can lead to the formation of novel compounds with potential biological activities (Karpina et al., 2019). The presence of oxadiazole and acetamide groups in the molecules provides sites for chemical modifications and interactions.

Scientific Research Applications

Synthesis and Biological Assessment

A study by Karpina et al. (2019) outlines the synthesis of a diverse set of acetamides, including those bearing a 1,2,4-oxadiazole cycle, which is relevant to the chemical structure . The synthesis process involved several steps, starting from commercially available chloropyridine carboxylic acids. This research provides a framework for creating functionalized derivatives, potentially applicable to the compound of interest (Karpina et al., 2019).

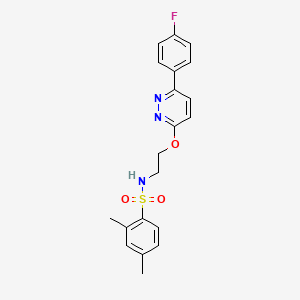

Novel Protein Inhibitors

Latli et al. (2015) discuss a novel five-lipoxygenase activity protein (FLAP) inhibitor with a structure that includes a 1,2,4-oxadiazole ring, similar to the target compound. The inhibitor demonstrated excellent pharmacokinetic properties, suggesting potential application in therapeutic contexts (Latli et al., 2015).

Antimicrobial Evaluation

Nafeesa et al. (2017) conducted a study on a series of N-substituted derivatives of acetamide compounds, including 1,3,4-oxadiazole derivatives, evaluating their antibacterial and anti-enzymatic potential. This research offers insights into the possible antimicrobial applications of similar compounds (Nafeesa et al., 2017).

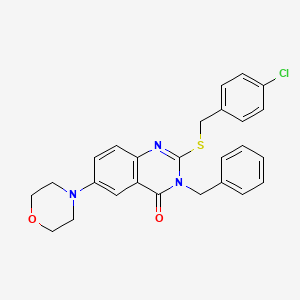

Anticancer Properties

Vinayak et al. (2014) explored the synthesis of acetamide derivatives of oxadiazoles and their cytotoxicity on various cancer cell lines. This study indicates the potential of similar compounds, including the one , in cancer research (Vinayak et al., 2014).

Enzyme Inhibition Studies

Rehman et al. (2013) investigated a series of 1,3,4-oxadiazole derivatives for their inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These findings may be relevant for similar compounds in terms of their potential as enzyme inhibitors (Rehman et al., 2013).

properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23ClN4O4/c1-18-15-19(2)34(29(36)26(18)28-32-27(33-38-28)20-11-13-21(30)14-12-20)17-25(35)31-22-7-6-10-24(16-22)37-23-8-4-3-5-9-23/h3-16H,17H2,1-2H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNUYHUOYIYCJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)

![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)

![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)

![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)